![molecular formula C12H16N2O3 B2518661 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436305-87-1](/img/structure/B2518661.png)
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-Oxabicyclo[221]heptane-2-carbonyl)morpholine-3-carbonitrile is a complex organic compound featuring a bicyclic structure with an oxabicycloheptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl and nitrile groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
作用機序
The mechanism of action of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The oxabicycloheptane core can interact with enzymes or receptors, potentially inhibiting their activity. The carbonyl and nitrile groups may also play a role in binding to these targets, enhancing the compound’s efficacy .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane core but lacks the additional functional groups.
Morpholine derivatives: Compounds with a morpholine ring but different substituents.
Carbonitrile compounds: Molecules containing the carbonitrile group but with different core structures
Uniqueness
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile is unique due to its combination of the oxabicycloheptane core, morpholine ring, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
IUPAC Name |
4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-6-8-7-16-4-3-14(8)12(15)10-5-9-1-2-11(10)17-9/h8-11H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYJRSJWDCMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
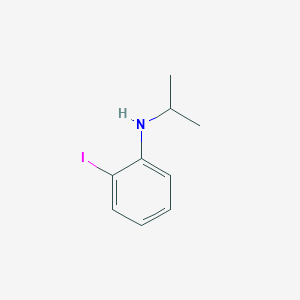
![N'-(2-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2518581.png)
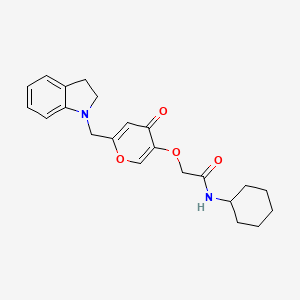
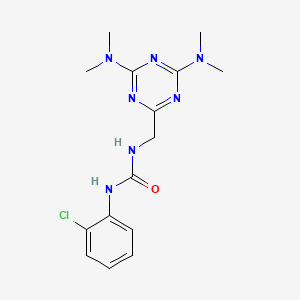
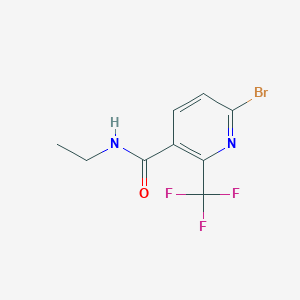

![N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2518587.png)
![N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)

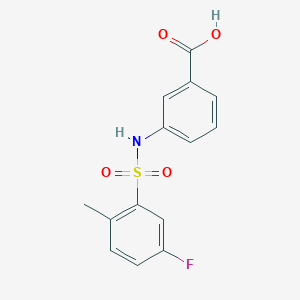
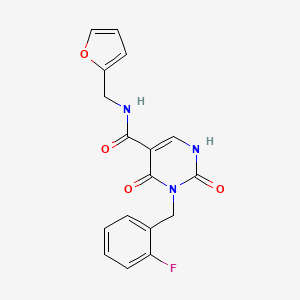
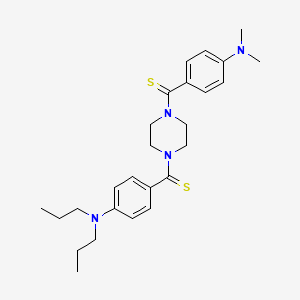
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)
